2-Methylpyrazolo[1,5-a]pyrimidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-6-5-7-8-3-2-4-10(7)9-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMQAQNWCDKDKKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CC=NC2=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80509526 | |
| Record name | 2-Methylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80509526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78562-32-0 | |
| Record name | 2-Methylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80509526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 Methylpyrazolo 1,5 a Pyrimidine and Its Derivatives
Cyclization Strategies for the Pyrazolo[1,5-a]pyrimidine (B1248293) Core
The construction of the pyrazolo[1,5-a]pyrimidine core is most commonly achieved through the cyclocondensation of a 3-aminopyrazole (B16455) derivative with a suitable three-carbon electrophilic partner. This approach allows for the introduction of a wide variety of substituents onto the pyrimidine (B1678525) ring, thereby enabling the synthesis of a diverse library of compounds for biological screening.
Condensation Reactions with 1,3-Biselectrophilic Systems
The reaction of 3-amino-4-methylpyrazole with various 1,3-biselectrophilic systems is a cornerstone for the synthesis of 2-methylpyrazolo[1,5-a]pyrimidines. These biselectrophiles can be broadly categorized, and their reactivity dictates the reaction conditions and the nature of the resulting substituents on the pyrimidine ring.
The condensation of 5-aminopyrazoles with β-dicarbonyl compounds is a classical and widely employed method for the synthesis of the pyrazolo[1,5-a]pyrimidine scaffold. nih.govnih.govrsc.org The reaction typically proceeds by an initial nucleophilic attack of the exocyclic amino group of the pyrazole (B372694) onto one of the carbonyl groups of the β-dicarbonyl compound, followed by an intramolecular cyclization and dehydration to form the fused pyrimidine ring. The regioselectivity of the reaction can be influenced by the nature of the substituents on the β-dicarbonyl compound and the reaction conditions. For instance, the reaction of 3-substituted-5-amino-1H-pyrazoles with asymmetric β-dicarbonyls can lead to the formation of isomeric products. nih.gov
The use of acidic catalysts, such as sulfuric acid in acetic acid, can facilitate the reaction. nih.gov Furthermore, microwave irradiation has been shown to be an effective technique for accelerating these reactions, often leading to higher yields in shorter reaction times compared to conventional heating. nih.gov
| 3-Aminopyrazole Derivative | β-Dicarbonyl Compound | Conditions | Product | Yield (%) | Reference |
| 5-Amino-3-methylpyrazole | Diethyl malonate | EtONa, reflux, 24 h | 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol | 89 | nih.govresearchgate.net |
| 3-Substituted-5-amino-1H-pyrazoles | 2-Acetylcyclopentanone | Solvent-free, 120-140 °C, 10-20 min | Cyclopentapyrazolo[1,5-a]pyrimidines | Good | nih.govnih.gov |
| 3-Substituted-5-amino-1H-pyrazoles | 2-Ethoxycarbonylcyclopentanone | Solvent-free, 120-140 °C, 10-20 min | Cyclopentapyrazolo[1,5-a]pyrimidinones | Good | nih.govnih.gov |
| 5-Amino-3-methylpyrazole | Acetylacetone | Acetic acid, reflux | 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine | - | |
| 5-Amino-3-methylpyrazole | Ethyl acetoacetate (B1235776) | Acetic acid, reflux | 5-Hydroxy-2,7-dimethylpyrazolo[1,5-a]pyrimidine | - |
Table 1: Synthesis of this compound Derivatives using β-Dicarbonyl Compounds.
β-Enaminones have emerged as highly efficient and versatile reagents for the synthesis of pyrazolo[1,5-a]pyrimidines. rsc.org They are generally more reactive than their β-dicarbonyl counterparts, and their use often leads to improved regioselectivity in the cyclocondensation reaction. The reaction proceeds via an initial aza-Michael type addition of the aminopyrazole to the β-carbon of the enaminone, followed by cyclization and elimination of an amine. nih.gov
A significant advantage of using β-enaminones is the ability to perform the reaction under microwave irradiation in solvent-free conditions, which aligns with the principles of green chemistry. researchgate.net This methodology allows for the rapid and efficient synthesis of a wide range of 2,7-disubstituted pyrazolo[1,5-a]pyrimidines in high yields. rsc.orgresearchgate.net For example, a family of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines was synthesized in high yields by the microwave-assisted reaction of 3-methyl-1H-pyrazol-5-amine with various β-enaminones. rsc.org
| 3-Aminopyrazole Derivative | β-Enaminone | Conditions | Product | Yield (%) | Reference |
| 3-Methyl-1H-pyrazol-5-amine | (E)-3-(Dimethylamino)-1-phenyprop-2-en-1-one | MW, 180 °C, 2 min, solvent-free | 2-Methyl-7-phenylpyrazolo[1,5-a]pyrimidine | 96 | rsc.org |
| 3-Methyl-1H-pyrazol-5-amine | (E)-3-(Dimethylamino)-1-(naphthalen-2-yl)prop-2-en-1-one | MW, 180 °C, 2 min, solvent-free | 2-Methyl-7-(naphthalen-2-yl)pyrazolo[1,5-a]pyrimidine | 94 | rsc.org |
| 3-Methyl-1H-pyrazol-5-amine | (E)-3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one | Acetic acid, reflux, 3 h | 2-Methyl-7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine | 87 | rsc.org |
| 5-Amino-1H-pyrazole | (E)-3-(Dimethylamino)-1-arylprop-2-en-1-ones | Pyridine, reflux, 12 h | 7-Arylpyrazolo[1,5-a]pyrimidines | - |
Table 2: Synthesis of this compound Derivatives using β-Enaminones.
Ketene dithioacetals are another class of 1,3-biselectrophiles that can be utilized for the synthesis of pyrazolo[1,5-a]pyrimidines. The reaction with 5-aminopyrazoles provides a route to derivatives with sulfur-containing substituents, which can be valuable for further functionalization. For instance, the reaction of 5-aminopyrazoles with 2-[bis(methylthio)methylene]malononitrile in dimethylformamide (DMF) has been reported to yield pyrazolo[1,5-a]pyrimidines. researchgate.net The reaction involves the displacement of the two methylthio groups by the amino groups of the aminopyrazole, leading to the formation of the fused pyrimidine ring. This methodology has been used to synthesize various antimicrobial pyrazolo[1,5-a]pyrimidine derivatives. researchgate.net
| 5-Aminopyrazole Derivative | Ketene Dithioacetal | Conditions | Product | Reference |
| 5-Amino-3-substituted-1H-pyrazole-4-carbonitriles | 2-[Bis(methylthio)methylene]malononitrile | DMF, reflux | 7-Amino-5-(methylthio)pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitriles | researchgate.net |
Table 3: Synthesis of Pyrazolo[1,5-a]pyrimidines using Ketene Dithioacetals.
α,β-Unsaturated carbonyl compounds, such as chalcones, serve as effective 1,3-biselectrophilic partners in the synthesis of pyrazolo[1,5-a]pyrimidines. The reaction with aminopyrazoles typically proceeds through a Michael addition of the endocyclic nitrogen of the pyrazole to the β-carbon of the unsaturated system, followed by an intramolecular condensation between the exocyclic amino group and the carbonyl group, and subsequent aromatization. researchgate.net
This reaction is often catalyzed by acids, such as acetic acid. mdpi.com The versatility of this method allows for the introduction of a wide range of substituents at positions 5 and 7 of the pyrazolo[1,5-a]pyrimidine core, depending on the structure of the starting α,β-unsaturated carbonyl compound.
| 3-Aminopyrazole Derivative | α,β-Unsaturated Carbonyl Compound | Conditions | Product | Reference |
| 1H-Pyrazol-5-amine derivatives | Phenyl acrylaldehyde | Acetic acid, ethanol (B145695) | Substituted pyrazolo[1,5-a]pyrimidines | mdpi.com |
| 5-Aminopyrazoles | Chalcones | K2S2O8, water | 3-Halo-pyrazolo[1,5-a]pyrimidine derivatives | nih.gov |
Table 4: Synthesis of Pyrazolo[1,5-a]pyrimidines using α,β-Unsaturated Carbonyl Compounds.
A novel approach for the synthesis of pyrazolo[1,5-a]pyrimidines involves the reaction of cyanoacetohydrazide with push-pull systems, such as ketene-S,S-acetals and 1,3-dithietanes. redalyc.org This method provides a direct route to substituted pyrazolo[1,5-a]pyrimidines in good yields. The reaction is believed to proceed through an initial nucleophilic attack of the cyanoacetohydrazide on the push-pull system, followed by intramolecular cyclizations. The use of aprotic dipolar solvents like dimethylformamide (DMF) facilitates these reactions. redalyc.org
Push-pull alkenes, such as benzylidene malononitrile (B47326) derivatives, are also effective reagents for the synthesis of pyrazolo[1,5-a]pyrimidines. The reaction of 5-aminopyrazole derivatives with benzylidene malononitriles can lead to the formation of various substituted pyrazolo[1,5-a]pyrimidines, often under microwave irradiation. nih.gov
| Starting Material 1 | Starting Material 2 (Push-Pull System) | Conditions | Product | Yield (%) | Reference |
| Cyanoacetohydrazide | Ketene-S,S-acetal | DMF, room temp. | 5-Amino-6H-2-methylthio-7-oxopyrazolo[1,5-a]pyrimidine-3-N-substituted carbamide | 63-75 | redalyc.org |
| Cyanoacetohydrazide | 1,3-Dithietane | DMF, room temp. | 5-Amino-6H-2-methylthio-7-oxopyrazolo[1,5-a]pyrimidine-3-N-substituted carbamide | 60-70 | redalyc.org |
| 5-Aminopyrazole derivatives | Benzylidene malononitrile derivatives | Microwave irradiation | Substituted pyrazolo[1,5-a]pyrimidines | - | nih.gov |
Table 5: Synthesis of Pyrazolo[1,5-a]pyrimidines from Cyanoacetohydrazide and Push-Pull Systems.
One-Pot Multicomponent Reactions
One-pot multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, offering significant advantages such as high atom economy, convergence, and operational simplicity. researchgate.net These reactions allow for the construction of complex molecules from simple, readily available starting materials in a single synthetic operation, thereby reducing waste and improving efficiency. researchgate.netijcrt.org
In the context of pyrazolo[1,5-a]pyrimidine synthesis, MCRs provide a direct and efficient route to highly substituted derivatives. A notable example involves the three-component condensation of 4-(thiazol-2-yldiazenyl)-1H-pyrazole-3,5-diamine with triethyl orthoformate and a carbonyl compound or a nitrile containing an activated methylene (B1212753) group. researchgate.net This reaction proceeds smoothly to afford the corresponding substituted pyrazolo[1,5-a]pyrimidines. researchgate.net An analogous and effective one-pot process involves the reaction of 4-(thiazol-2-yldiazenyl)-1H-pyrazole-3,5-diamine with ethyl acetoacetate and benzaldehyde (B42025) to yield ethyl 2-amino-5-methyl-7-phenyl-3-(thiazol-2-yldiazenyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate. researchgate.net
Another versatile MCR strategy for the synthesis of pyrazolo[1,5-a]pyrimidines involves the reaction of aminopyrazoles with aldehydes and α,β-unsaturated carbonyl compounds. researchgate.net This approach allows for the facile and convenient generation of a diverse range of pyrazolo[1,5-a]pyrimidine derivatives. researchgate.net Furthermore, the use of ionic liquids as both catalyst and solvent has been explored in four-component reactions to produce pyrazole-based pyrimido[4,5-d]pyrimidines in high yields. mdpi.com
The reaction of 5-aminopyrazole derivatives with benzylidene malononitrile derivatives represents another effective cyclization strategy for accessing the pyrazolo[1,5-a]pyrimidine core. nih.gov Additionally, microwave-assisted, solvent-free cyclization of 3-oxo-2-(2-arylhydrazinylidene)butanenitriles with 5-amino-1H-pyrazoles has been developed for the regioselective synthesis of functionalized pyrazolo[1,5-a]pyrimidin-7-amines. nih.gov
A highly efficient, one-step methodology for the synthesis of halogenated pyrazolo[1,5-a]pyrimidine derivatives has been developed through the cyclization of aminopyrazoles with enaminones in an aqueous medium, promoted by a mixture of NaX-K₂S₂O₈. nih.gov This cascade cyclization-oxidative halogenation strategy is also applicable to chalcones for the synthesis of densely substituted 3-iodopyrazolo[1,5-a]pyrimidines. nih.gov
Table 1: Examples of One-Pot Multicomponent Reactions for the Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives
| Starting Materials | Reagents/Conditions | Product | Reference |
| 4-(Thiazol-2-yldiazenyl)-1H-pyrazole-3,5-diamine, triethyl orthoformate, carbonyl/nitrile compound | Reflux | Substituted pyrazolo[1,5-a]pyrimidines | researchgate.net |
| 4-(Thiazol-2-yldiazenyl)-1H-pyrazole-3,5-diamine, ethyl acetoacetate, benzaldehyde | One-pot | Ethyl 2-amino-5-methyl-7-phenyl-3-(thiazol-2-yldiazenyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate | researchgate.net |
| Aminopyrazoles, enaminones | NaX-K₂S₂O₈, H₂O, 80 °C | 3-Halo-pyrazolo[1,5-a]pyrimidines | nih.gov |
| Aminopyrazoles, chalcones | NaI-K₂S₂O₈, H₂O, 80 °C | 3-Iodopyrazolo[1,5-a]pyrimidines | nih.gov |
| 5-Aminopyrazole derivatives, benzylidene malononitrile derivatives | Cyclization | Functionalized pyrazolo[1,5-a]pyrimidines | nih.gov |
Metal-Catalyzed Coupling Reactions for Functionalization
Metal-catalyzed cross-coupling reactions have revolutionized the functionalization of heterocyclic compounds, providing powerful tools for the introduction of diverse substituents and the construction of complex molecular architectures. nih.govresearchgate.net Palladium-catalyzed methodologies, in particular, have been extensively developed and applied to the pyrazolo[1,5-a]pyrimidine scaffold.
Palladium-Catalyzed Cross-Coupling Methodologies
Palladium-catalyzed reactions, such as Suzuki coupling, Buchwald-Hartwig amination, and C-H activation, have become indispensable for the late-stage functionalization of the pyrazolo[1,5-a]pyrimidine core, enabling the synthesis of a wide array of derivatives with enhanced structural and biological diversity. nih.govresearchgate.net
The Suzuki-Miyaura cross-coupling reaction is a highly versatile and widely used method for the formation of carbon-carbon bonds. youtube.comlibretexts.org In the context of pyrazolo[1,5-a]pyrimidines, this reaction has been successfully employed for the arylation and heteroarylation of the core structure. For instance, 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one undergoes efficient Suzuki-Miyaura coupling with a variety of aryl and heteroaryl boronic acids to afford the corresponding C3-arylated derivatives. researchgate.net
The reaction of 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (B1454215) with boronic acid pinacol (B44631) esters or boronic acids in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base provides a route to substituted derivatives. researchgate.net Similarly, 4-{5-chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine can be coupled with indole-4-boronic acid pinacol ester under Suzuki conditions. nih.gov The development of one-pot, regioselective double Suzuki coupling reactions of dichloropyrimidines has further streamlined the synthesis of diarylated pyrimidines. nih.gov
Table 2: Examples of Suzuki Coupling Reactions on the Pyrazolo[1,5-a]pyrimidine Scaffold
| Substrate | Coupling Partner | Catalyst/Conditions | Product | Reference |
| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Aryl/Heteroaryl boronic acids | Pd catalyst | C3-Arylated pyrazolo[1,5-a]pyrimidin-5-ones | researchgate.net |
| 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine | Boronic acid pinacol ester or boronic acid | Tetrakis(triphenylphosphine)palladium(0), 2M aq Na₂CO₃, DME, reflux | Substituted 2-methylpyrazolo[1,5-a]pyrimidines | researchgate.net |
| 4-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine | Indole-4-boronic acid pinacol ester | Suzuki coupling conditions | 4-{[5-(1H-Indol-4-yl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]}morpholine | nih.gov |
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of aryl amines from aryl halides and amines. wikipedia.orglibretexts.org This methodology has been successfully applied to the pyrazolo[1,5-a]pyrimidine system to introduce various amine functionalities.
For example, 4-{5-chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine can be subjected to Buchwald-Hartwig amination with amines like benzene-1,2-diamine or 1-tert-butyl-3-methyl-1H-pyrazol-5-amine using a palladium catalyst and a suitable ligand, such as Xantphos. researchgate.net The reaction typically employs a base like cesium carbonate in a solvent such as toluene (B28343) at elevated temperatures. researchgate.net This reaction has proven crucial in the synthesis of a variety of substituted pyrazolo[1,5-a]pyrimidine derivatives. nih.gov
The development of bidentate phosphine (B1218219) ligands like BINAP and DPPF has expanded the scope of the Buchwald-Hartwig amination to include primary amines. wikipedia.org The reaction mechanism generally involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by amine coordination, deprotonation, and reductive elimination to furnish the desired aryl amine. wikipedia.org
Direct C-H functionalization has emerged as a highly attractive and atom-economical strategy for the modification of heterocyclic scaffolds, avoiding the need for pre-functionalized starting materials. nih.govresearchgate.net Palladium-catalyzed C-H activation has been successfully applied to pyrazolo[1,5-a]pyrimidines, allowing for the direct introduction of various functional groups.
One approach involves a one-pot sequential Suzuki cross-coupling followed by a direct C-H arylation, vinylation, or benzylation of imidazo[1,2-a]pyrazines, a related heterocyclic system. nih.gov This strategy allows for the selective functionalization at different positions of the heterocyclic core. nih.gov
Another strategy involves an intramolecular dehydrogenative coupling reaction catalyzed by palladium to synthesize fused pyrazolo[1,5-a]pyrimidines. nih.gov This method provides a practical route to biologically important substituted pyrimidines from readily available substrates under mild conditions. nih.gov The mechanism of these reactions often involves the electrophilic substitution of a C-H bond by a cationic palladium species. msu.edu The use of a pyrimidine-based template has enabled the palladium-catalyzed meta-C-H allylation of arenes, showcasing the potential for directing C-H functionalization to specific positions. nih.gov
Click Chemistry Approaches
Click chemistry, a concept introduced by K. Barry Sharpless, refers to a class of reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. nih.govresearchgate.net The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the premier example of a click reaction and has found widespread application in medicinal chemistry for the synthesis of 1,2,3-triazole-linked conjugates. nih.govresearchgate.net
This approach has been utilized to functionalize the pyrazolo[1,5-a]pyrimidine scaffold. For instance, O-propargylated or N-propargylated pyrazolo[1,5-a]pyrimidines can be reacted with azido (B1232118) sugars in the presence of a copper catalyst, such as CuSO₄·5H₂O and sodium ascorbate, to produce triazole-bridged glycohybrids. nih.gov These reactions can be efficiently carried out under microwave irradiation, significantly reducing reaction times and improving yields. nih.govresearchgate.net This methodology allows for the facile attachment of various bioactive moieties to the pyrazolo[1,5-a]pyrimidine core, facilitating the development of multifunctional compounds. nih.gov
Green Chemistry Approaches in this compound Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds to minimize environmental impact. bme.hu These approaches focus on efficiency, the use of less hazardous substances, and the reduction of reaction times and energy consumption. For the synthesis of the this compound scaffold, microwave-assisted synthesis and ultrasonic irradiation have emerged as powerful green alternatives to conventional heating methods. nih.govresearchgate.net
Microwave-assisted organic synthesis (MAOS) has become a valuable tool for the rapid and efficient construction of pyrazolo[1,5-a]pyrimidine systems. capes.gov.br This technique often leads to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. rsc.orgclockss.org
The synthesis of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines has been achieved through microwave irradiation. For instance, a one-pot, two-step process involving a palladium-catalyzed direct C-H arylation followed by saponification and decarboxylation under microwave heating at 158°C for 30 minutes afforded the desired products in high yields. rsc.org This method presents a significant improvement over classical approaches that require long reaction times. rsc.org
In another example, a family of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines was synthesized by reacting 3-methyl-1H-pyrazol-5-amine with various β-enaminones. rsc.org The initial formation of the β-enaminone precursors was achieved via a solvent-free condensation under microwave irradiation at 160°C for 15 minutes. rsc.org The subsequent cyclocondensation to form the pyrazolo[1,5-a]pyrimidine core was also performed under microwave irradiation at 180°C, yielding products in 88-96% yield. rsc.org However, it was noted that certain coumarin-containing derivatives were susceptible to decomposition under these high-temperature microwave conditions. rsc.org
The use of microwave irradiation has also been shown to be effective in the synthesis of fused pyrazolo[1,5-a]pyrimidines from the reaction of 4-(4-chlorophenylazo)-1H-pyrazole-3,5-diamine with reagents like ethyl acetoacetate. clockss.org This microwave-assisted approach demonstrated substantially faster reaction times and higher yields compared to traditional refluxing in acetic acid. clockss.org Lindsley and co-workers also utilized microwave heating to significantly reduce reaction times in the synthesis of a 7-trifluoromethyl derivative. nih.gov
Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis
| Product | Reactants | Method | Temperature | Time | Yield | Reference |
| 7-Aryl-2-methylpyrazolo[1,5-a]pyrimidines | β-Enaminone and 3-methyl-1H-pyrazol-5-amine | Microwave | 180°C | - | 88-96% | rsc.org |
| 7-Phenyl-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine | Ethyl 2-phenyl-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate and bromobenzene | Microwave | 158°C | 0.5 h | 81% | rsc.org |
| 6-(4-chlorophenylazo)-2-methyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine | 4-(4-chlorophenylazo)-1H-pyrazole-3,5-diamine and ethyl acetoacetate | Microwave | - | 3 min | 92% | clockss.org |
| 6-(4-chlorophenylazo)-2-methyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine | 4-(4-chlorophenylazo)-1H-pyrazole-3,5-diamine and ethyl acetoacetate | Conventional (Reflux) | - | 4 h | 75% | clockss.org |
Ultrasonic irradiation is another green chemistry technique that utilizes acoustic cavitation to accelerate chemical reactions. researchgate.net This method offers advantages such as short reaction times, mild conditions, simple procedures, and high yields. nih.gov
A resourceful synthesis of pyrazolo[1,5-a]pyrimidines was developed via the cyclocondensation of 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones with 3-amino-5-methyl-1H-pyrazole under ultrasonic irradiation for just 5 minutes, producing yields ranging from 61-98%. researchgate.netnih.gov This sonochemical method proved to be significantly more efficient than conventional heating, which required 1-3 hours to achieve comparable results. researchgate.net
Similarly, a series of diversely substituted pyrazolo[1,5-a]pyrimidines featuring a CO2Et group at position-2 were synthesized by reacting formylated active proton compounds with a carboxylate-substituted 3-aminopyrazole under ultrasonic irradiation. eurjchem.com This reaction was carried out in an aqueous ethanol medium with a mild acid catalyst. eurjchem.com Another study reported the synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives by reacting aminopyrazoles with acetylenic esters, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), in aqueous ethanol under ultrasound, assisted by KHSO4. bme.hu
Furthermore, antipyrinyl-pyrazolo[1,5-a]pyrimidine hybrids have been synthesized by reacting aminopyrazole with various formylated active proton compounds in the presence of aqueous KHSO4 under ultrasonic irradiation. eurjchem.com The use of ultrasound has been shown to generally improve reaction rates and yields when compared to classical heating methods for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives. clockss.org
Table 2: Ultrasonic-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives
| Product Class | Reactants | Conditions | Time | Yield | Reference |
| 5-Aryl/Alkyl-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines | 4-Alkoxy-1,1,1-trifluoro-3-alken-2-ones and 3-amino-5-methyl-1H-pyrazole | Ultrasound, EtOH, 75°C | 5 min | 61-98% | researchgate.netnih.gov |
| Ethyl 5,7-disubstituted-pyrazolo[1,5-a]pyrimidine-2-carboxylates | Formylated active proton compounds and ethyl 5-amino-1H-pyrazole-3-carboxylate | Ultrasound, aq. EtOH, mild acid | - | - | eurjchem.com |
| Pyrazolo[1,5-a]pyrimidin-7(4H)-ones | Aminopyrazoles and acetylenic esters | Ultrasound, aq. EtOH, KHSO4 | - | Good | bme.hu |
| Antipyrinyl-pyrazolo[1,5-a]pyrimidines | Aminopyrazole and formylated active proton compounds | Ultrasound, aq. KHSO4 | - | - | eurjchem.com |
Strategic Derivatization and Scaffold Modification
The pyrazolo[1,5-a]pyrimidine core is a versatile scaffold that allows for structural modifications at all peripheral positions, either during the ring-construction phase or through subsequent functionalization steps. rsc.orgnih.gov This flexibility is crucial for tuning the physicochemical and biological properties of the resulting molecules.
Regioselective functionalization allows for the precise introduction of substituents at specific positions on the pyrazolo[1,5-a]pyrimidine ring system.
C2-Position: The 2-position can be substituted during the initial ring formation. A synthetic method for 2-methyl-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid starts with 3-methyl-5-aminopyrazole, which directly installs the methyl group at the C2 position of the final heterocyclic system. google.com
C3-Position: The C3 position can be functionalized through various reactions. One-pot cyclization methodologies have been developed to synthesize 3-halo-pyrazolo[1,5-a]pyrimidine derivatives via oxidative halogenation. nih.gov Additionally, palladium-catalyzed C-H activation has been used for the synthesis of 3-aryl-2-phenylpyrazolo[1,5-a]pyrimidines. nih.gov
C5 and C7-Positions: The C5 and C7 positions are often functionalized by starting with a dihydroxy-heterocycle, such as this compound-5,7-diol, which is obtained from the reaction of 5-amino-3-methylpyrazole with diethyl malonate. nih.govresearchgate.net This intermediate can then be chlorinated with phosphorus oxychloride to yield 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine. nih.govresearchgate.net The chlorine atoms at these positions are then susceptible to nucleophilic substitution. The C7-chloro atom is known to be more reactive than the C5-chloro atom, allowing for selective substitution at the C7 position. nih.gov
C6-Position: The C6 position can also be functionalized. For example, this compound-6-carboxylic acid has been synthesized from this compound-6-carboxylic acid amide via hydrolysis with sodium hydroxide. Another route involves the reaction of an intermediate derived from a 3,3-dialkoxy propionate (B1217596) with 3-methyl-5-aminopyrazole to form a 2-methyl-pyrazolo[1,5-a]pyrimidine-6-carboxylate ester, which is then hydrolyzed. google.com
C7-Position: Besides the chlorination/substitution route, the C7 position can be directly functionalized using palladium-catalyzed direct C-H arylation reactions. rsc.org This has been applied to the synthesis of a library of 7-substituted pyrazolo[1,5-a]pyrimidines. rsc.orgrsc.org
A wide array of chemical functionalities can be introduced onto the this compound scaffold to modulate its properties.
Halogens: Halogenation of the pyrazolo[1,5-a]pyrimidine core, followed by nucleophilic substitution, is a common strategy to introduce groups like amino, thiol, or hydroxyl functionalities. nih.gov For instance, 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine serves as a key intermediate for further derivatization. nih.govresearchgate.net
Aryl and Hetaryl Groups: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling and direct C-H arylation, are powerful methods for introducing aryl and heteroaryl moieties at various positions, particularly C3 and C7. nih.govrsc.orgnih.gov This has enabled the synthesis of a wide range of derivatives with enhanced structural diversity. nih.govresearchgate.net
Nitrogen-containing Groups: Amino groups can be introduced through nucleophilic substitution of halogenated precursors. nih.gov For example, 4-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine is prepared by reacting 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine with morpholine (B109124). nih.govresearchgate.net
Carboxylic Acids and Esters: Carboxylic acid and ester functionalities can be incorporated, for example at the C6 position, providing a handle for further modifications like amide bond formation. google.com
Electron-Donating and Electron-Withdrawing Groups: The synthesis of a series of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines with different electron-donating and electron-withdrawing groups has been reported to study their photophysical properties. rsc.org
Both nucleophilic and electrophilic substitution reactions are employed in the functionalization of the this compound core, although their applicability varies depending on the ring position.
Nucleophilic Substitution: Nucleophilic aromatic substitution is a key reaction for functionalizing the pyrimidine ring of the scaffold, particularly at the C5 and C7 positions. nih.gov The presence of chloro substituents at these positions makes them electrophilic and susceptible to attack by various nucleophiles, including aromatic amines, alkylamines, and alkoxides. nih.gov A notable example is the selective substitution of the C7-chlorine atom in 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine. nih.govresearchgate.net This high reactivity at C7 allows for sequential and regioselective derivatization. nih.gov
Electrophilic Substitution: Electrophilic aromatic substitution on the pyrazolo[1,5-a]pyrimidine ring is generally more challenging due to the π-deficient character of the pyrimidine ring. researchgate.net However, functionalization can be achieved. Reactions such as nitration, halogenation, and formylation can introduce suitable functional groups. rsc.org The pyrazole part of the fused system is more amenable to electrophilic attack than the pyrimidine part. For example, the pyrazolo[1,5-a]pyrimidine core can be modified via reactions like nitration and halogenation, with a preference for position 3. rsc.org
Oxidation and Reduction Transformations
The functionalization of the pyrazolo[1,5-a]pyrimidine core through oxidation and reduction reactions provides a crucial pathway for introducing diverse chemical moieties, thereby enabling the synthesis of a wide array of derivatives with unique properties.
A notable example of an oxidation reaction involves the conversion of an aldehyde group on the pyrimidine ring to a carboxylic acid. Specifically, 6-carbaldehyde-2-methyl-pyrazolo[1,5-a]pyrimidine can be oxidized to 2-methyl-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid. chemicalbook.com This transformation is efficiently carried out using a combination of 30% hydrogen peroxide and sodium chlorite. The reaction proceeds at 50°C for one hour, resulting in a good yield of the carboxylic acid derivative. chemicalbook.com
Reduction reactions are also employed to introduce key functional groups. For instance, the reduction of an azo group has been utilized as a strategic step in the synthesis of amino-substituted pyrazolo[1,5-a]pyrimidines. A strategy developed by Portilla and co-workers facilitates the formation of amines at position 6 through the reduction of 5-amino-6-(phenyldiazenyl)pyrazolo[1,5-a]pyrimidines. nih.gov This method successfully yields a 1,2-diamine system, which is a valuable precursor for the synthesis of more complex fused heterocyclic rings. nih.gov
Table 1: Examples of Oxidation and Reduction Reactions
| Starting Material | Reagents | Product | Reaction Type | Reference |
|---|---|---|---|---|
| 6-carbaldehyde-2-methyl-pyrazolo[1,5-a]pyrimidine | 30% Hydrogen Peroxide, Sodium Chlorite | 2-methyl-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid | Oxidation | chemicalbook.com |
| 5-amino-6-(phenyldiazenyl)pyrazolo[1,5-a]pyrimidines | Not specified | 6-amino-pyrazolo[1,5-a]pyrimidin-5-amine | Reduction | nih.gov |
Optimizing Reaction Conditions and Process Efficiency
One key area of optimization is the use of catalyst systems in cross-coupling reactions to introduce functional groups. For example, palladium-catalyzed reactions, such as Suzuki couplings, are frequently employed. The choice of the palladium catalyst and ligands, like Xantphos, along with the base (e.g., Cs2CO3) and solvent (e.g., toluene), are critical parameters that are fine-tuned to achieve high yields in the synthesis of various substituted pyrazolo[1,5-a]pyrimidines. researchgate.net
The efficiency of synthetic procedures has also been significantly enhanced through the adoption of green chemistry principles. Microwave-assisted synthesis has emerged as a powerful tool, offering accelerated reaction times and improved yields for the preparation of pyrazolo[1,5-a]pyrimidine derivatives. nih.govresearchgate.net This technique enhances the reactivity of starting materials, facilitating rapid cyclization reactions. nih.gov Similarly, the use of ultrasound irradiation in the presence of KHSO4 in aqueous media has been reported as an efficient and environmentally friendly method for the synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives, highlighting the move towards more sustainable practices. bme.hu
The choice of reagents and the reaction medium also plays a crucial role in process efficiency. For instance, in the synthesis of 3-halo-pyrazolo[1,5-a]pyrimidine derivatives, a one-pot cyclization-oxidative halogenation strategy has been developed. nih.gov This approach utilizes potassium persulfate (K2S2O8) for the oxidative cyclocondensation of aminopyrazoles with enaminones or chalcones, followed by the introduction of a halogen from a sodium halide salt, all in a single step. nih.gov The optimization of this process involved identifying that a combination of sodium iodide and K2S2O8 in water could lead to nearly quantitative yields for 3-iodo-pyrazolo[1,5-a]pyrimidine derivatives. nih.gov
Furthermore, the selection of appropriate solvents and bases can significantly impact the outcome of a reaction. In the synthesis of a 5-amino-7-methylsulfanyl-pyrazolo[1,5-a]pyrimidine derivative, the use of triethylamine (B128534) in dry acetone (B3395972) was found to be effective. arabjchem.org
Table 2: Strategies for Optimizing Reaction Conditions
| Optimization Strategy | Specific Method/Reagents | Effect | Compound Class | Reference |
|---|---|---|---|---|
| Catalysis | Tris(dibenzylideneacetone)dipalladium(0), Xantphos, Cs2CO3 | Efficient C-N bond formation | Substituted pyrazolo[1,5-a]pyrimidines | researchgate.net |
| Green Chemistry | Microwave Irradiation | Accelerated reaction times, improved yields | Fused pyrazolo[1,5-a]pyrimidines | nih.govresearchgate.net |
| Green Chemistry | Ultrasound Irradiation, KHSO4, Water | Short reaction times, good yields, environmentally friendly | Pyrazolo[1,5-a]pyrimidin-7(4H)-ones | bme.hu |
| One-Pot Synthesis | K2S2O8, Sodium Halide | Efficient cyclization and halogenation | 3-halo-pyrazolo[1,5-a]pyrimidines | nih.gov |
| Reagent Optimization | Sodium Iodide, K2S2O8, Water | Nearly quantitative yields | 3-iodo-pyrazolo[1,5-a]pyrimidines | nih.gov |
| Solvent/Base Selection | Triethylamine, Acetone | Efficient condensation | 5-amino-7-methylsulfanyl-pyrazolo[1,5-a]pyrimidines | arabjchem.org |
Spectroscopic and Structural Elucidation Techniques in Pyrazolo 1,5 a Pyrimidine Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of pyrazolo[1,5-a]pyrimidines. cdnsciencepub.comnih.gov It provides detailed information about the carbon-hydrogen framework, enabling the precise assignment of atoms within the molecule.
Proton (¹H) and Carbon-13 (¹³C) NMR Applications
Proton (¹H) and Carbon-13 (¹³C) NMR are routinely used to characterize pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. cdnsciencepub.comchemicalbook.com The chemical shifts (δ) of the protons and carbons in the heterocyclic rings are indicative of their electronic environment. For instance, in the parent pyrazolo[1,5-a]pyrimidine system, specific resonances can be assigned to the protons at positions 3, 5, 6, and 7, as well as the corresponding carbon atoms. researchgate.net
A detailed ¹H and ¹³C NMR study of several pyrazolo[1,5-a]pyrimidine derivatives, including the parent compound and its methyl-substituted analogs, has allowed for the unambiguous assignment of all ¹³C resonances. cdnsciencepub.com This was achieved through the use of gated decoupled spectra, from which one-bond and long-range ¹³C-¹H coupling constants were determined. cdnsciencepub.com For example, the signals for C-3 and C-6 can be distinguished based on their coupling patterns; C-3 appears as a doublet of doublets, while C-6 is a doublet of doublets of doublets due to long-range couplings with both H-5 and H-7. cdnsciencepub.com
Furthermore, NMR spectroscopy is a valuable tool for differentiating between isomers, such as 5-methyl and 7-methyl derivatives. cdnsciencepub.com The chemical shift of the methyl group's carbon is diagnostic, appearing at a lower frequency (δ 24.6-24.8 ppm) when at position 7 compared to position 5 (δ 17.0-17.2 ppm). cdnsciencepub.com In the ¹H NMR spectrum, a small coupling constant of approximately 0.9 Hz is observed between the 7-methyl group and H-6, which is absent for the 5-methyl group. cdnsciencepub.com
Below is a table summarizing representative ¹H and ¹³C NMR chemical shifts for 2-Methylpyrazolo[1,5-a]pyrimidine derivatives.
| Compound | Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| 2-Methyl-5-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile | - | [Data not available for all positions] | [Data not available for all positions] |
| 3-(4-Fluorophenyl)-5-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one | N-H | 11.97 (s) | - |
| Phenyl-H | 7.73 (d, J=8.7 Hz), 7.54-7.50 (m), 7.28 (t, J=9.0 Hz) | - | |
| 5-Methylpyrazolo[1,5-a]pyrimidine (B1610586) | 5-CH₃ | [Data not available] | 17.0-17.2 |
| 7-Methylpyrazolo[1,5-a]pyrimidine | 7-CH₃ | [Data not available] | 24.6-24.8 |
Advanced NMR Techniques (e.g., COLOC Method)
Advanced NMR techniques, such as two-dimensional (2D) experiments like HETCOR (Heteronuclear Correlation) and COSY (Correlation Spectroscopy), are instrumental in making unambiguous assignments of all proton and carbon resonances. researchgate.net These methods reveal correlations between coupled nuclei, providing a more complete picture of the molecular structure.
Vibrational Spectroscopy (FT-IR) for Functional Group Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable technique for identifying the functional groups present in pyrazolo[1,5-a]pyrimidine derivatives. nih.gov The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of particular bonds within the molecule. For instance, the FT-IR spectrum of a pyrimidine (B1678525) derivative can show characteristic bands for the amino group in the range of 3456-3182 cm⁻¹. semanticscholar.org
The analysis of the FT-IR spectra of various substituted pyrazolo[1,5-a]pyrimidines allows for the confirmation of the presence of key functional groups introduced during synthesis. This information is complementary to NMR data and helps to build a comprehensive understanding of the molecular structure.
Mass Spectrometry for Molecular Ion and Fragmentation Pattern Determination
Mass spectrometry (MS) is a critical analytical technique used to determine the molecular weight and elemental composition of pyrazolo[1,5-a]pyrimidine compounds. nih.gov It provides the mass-to-charge ratio (m/z) of the molecular ion, which corresponds to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the molecular formula. rsc.org
The fragmentation pattern observed in the mass spectrum provides valuable structural information. sapub.org The molecule breaks apart in a predictable manner upon ionization, and the resulting fragment ions are characteristic of the compound's structure. For example, in the mass spectrum of some pyrimidine thiones, the molecular ion peak is observed, and the fragmentation pathways involve the successive loss of functional groups. sapub.org The study of these fragmentation patterns can help to confirm the identity of a compound and to distinguish between isomers. researchgate.net For instance, the fragmentation of some pyrimidine derivatives involves the initial loss of simple functional groups followed by the decomposition of the heterocyclic rings. sapub.org
X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing Analysis
For example, the X-ray structure of 3-(4-fluorophenyl)-5-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one confirmed its tautomeric form. nih.gov The observed C=O bond length of 1.23 ± 0.01 Å was consistent with a keto-form rather than a phenolic C–O bond length of 1.36 Å. nih.gov
Characterization of Intermolecular and Intramolecular Interactions
X-ray crystallography is also invaluable for analyzing the intermolecular and intramolecular interactions that govern the packing of molecules in a crystal lattice. researchgate.net These interactions can include hydrogen bonds, π–π stacking interactions, and other van der Waals forces.
In the crystal structure of 7-trichloromethyl-2-methylpyrazolo[1,5-a]pyrimidine, an intramolecular interaction between a pyrazole (B372694) nitrogen and a chlorine atom of the trichloromethyl group was observed. researchgate.net Intermolecular interactions included a π–π interaction between pyrazole rings and an interaction between a pyrimidine nitrogen and a chlorine atom. researchgate.net Similarly, in 3-bromo-2-methyl-7-(thien-2-yl)pyrazolo[1,5-a]pyrimidine, an intramolecular N⋯S interaction and intermolecular π–π stacking between the pyrimidine and pyrazole rings were identified. researchgate.net The tendency of pyrazolo[1,5-a]pyrimidine derivatives to form crystals with significant supramolecular phenomena highlights the importance of these non-covalent interactions in their solid-state structures. nih.gov
Theoretical and Computational Chemistry in 2 Methylpyrazolo 1,5 a Pyrimidine Research
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of the 2-methylpyrazolo[1,5-a]pyrimidine scaffold. These methods are used to predict its geometry, electronic distribution, and chemical reactivity.
Density Functional Theory (DFT) is a robust method for investigating the electronic properties of molecular systems. For pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, DFT calculations, often using the B3LYP functional, are employed to optimize molecular structures and determine electronic characteristics. researchgate.netmodern-journals.com Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net
Time-Dependent DFT (TD-DFT) extends these principles to study excited states, making it essential for understanding the photophysical properties of these compounds. rsc.orgrsc.org Research has shown that the electronic structure, particularly the influence of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at position 7, significantly impacts the absorption and emission properties. rsc.org TD-DFT calculations have successfully explained experimental observations, revealing that EDGs at this position can lead to large absorption/emission intensities due to intramolecular charge transfer (ICT), a desirable trait for developing fluorescent probes. rsc.orgrsc.org
Table 1: Predicted Electronic Properties of Pyrazolo[1,5-a]pyrimidine Derivatives from DFT Calculations This table summarizes typical quantum chemical parameters calculated for pyrazolo[1,5-a]pyrimidine derivatives to predict their reactivity.
| Calculated Parameter | Significance | Typical Application in Research |
|---|---|---|
| EHOMO (Energy of Highest Occupied Molecular Orbital) | Indicates electron-donating ability. | Predicting susceptibility to electrophilic attack. modern-journals.com |
| ELUMO (Energy of Lowest Unoccupied Molecular Orbital) | Indicates electron-accepting ability. | Predicting susceptibility to nucleophilic attack. modern-journals.com |
| HOMO-LUMO Energy Gap (ΔE) | Relates to chemical reactivity and stability. | A smaller gap suggests higher reactivity. researchgate.net |
| Chemical Potential (μ) | Describes electron escaping tendency. | Used in global reactivity descriptors. modern-journals.com |
| Chemical Hardness (η) | Measures resistance to change in electron distribution. | Characterizing molecular stability. modern-journals.com |
| Global Electrophilicity Index (ω) | Quantifies electrophilic nature. | Comparing electron-accepting power among derivatives. modern-journals.com |
Semi-empirical methods, such as Austin Model 1 (AM1), are simplified versions of Hartree-Fock theory that use parameters derived from experimental data to speed up calculations. uni-muenchen.de These methods are particularly useful for larger molecules where full quantum chemical calculations are computationally expensive. uni-muenchen.dedtic.mil In the context of this compound research, the AM1 method has been successfully implemented to study reaction pathways. researchgate.net For instance, it was used to calculate the stability of enaminone intermediates formed during the synthesis of 2-methyl-7-substituted pyrazolo[1,5-a]pyrimidines. researchgate.net These calculations demonstrated that the reaction proceeds regioselectively because the intermediate formed by the addition of the aminopyrazole's NH2 group is significantly more stable (by >10 kcal/mol) than the alternative intermediate, thus guiding the reaction to the desired product. researchgate.net
Molecular Modeling and Dynamics Simulations for Ligand-Target Interactions
Molecular modeling techniques are pivotal in medicinal chemistry for visualizing and predicting how a ligand, such as a this compound derivative, interacts with a biological target, typically a protein or enzyme.
Computational docking is a key method used to predict the preferred orientation and binding affinity of a ligand when it forms a complex with a target molecule. nih.govnih.gov For pyrazolo[1,5-a]pyrimidine derivatives, docking studies have been instrumental in elucidating their mechanism of action as kinase inhibitors. nih.govnih.gov Researchers have docked these compounds into the ATP-binding sites of various kinases, including Cyclin-Dependent Kinase 2 (CDK2), Tropomyosin Receptor Kinase A (TRKA), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.govnih.govekb.eg
These simulations reveal crucial binding interactions, such as hydrogen bonds with key amino acid residues (e.g., Leu83 in CDK2, Met592 in TRKA) and hydrophobic contacts within the binding pocket. nih.govnih.gov The results are often quantified with a scoring function (e.g., E-score) that estimates the binding free energy, helping to rank compounds and prioritize them for synthesis and biological testing. nih.govresearchgate.net
Table 2: Examples of Molecular Docking Studies with Pyrazolo[1,5-a]pyrimidine Derivatives This interactive table showcases various biological targets for which pyrazolo[1,5-a]pyrimidine derivatives have been computationally docked, highlighting key interactions.
| Target Protein | PDB Code | Key Finding | Reference |
|---|---|---|---|
| Cyclin-Dependent Kinase 2 (CDK2) | 2WIH | The pyrazolo[1,5-a]pyrimidine core forms a crucial hydrogen bond with the backbone of Leu83 in the hinge region. | nih.gov |
| Tropomyosin Receptor Kinase A (TRKA) | 7VKO | The pyrazole (B372694) nitrogen forms a hydrogen bond with the hinge residue Met592, anchoring the inhibitor in the active site. | nih.gov |
| VEGFR-2 | Not Specified | A highly active derivative, compound 4d, showed strong binding affinity within the VEGFR-2 active site. | ekb.eg |
| DNA Gyrase | 2XCT | Derivatives showed low binding energy and various binding modes, suggesting potential as antimicrobial agents. | johnshopkins.edu |
Computational methods are powerful tools for predicting the outcome of chemical reactions, particularly those where multiple isomers can be formed. The synthesis of the pyrazolo[1,5-a]pyrimidine ring system often involves the cyclocondensation of a 5-aminopyrazole with a 1,3-bielectrophilic compound. nih.gov The regioselectivity of this reaction—determining which of the two pyrazole ring nitrogens participates in the initial bond formation—is critical.
Theoretical studies, including semi-empirical calculations, have been used to predict this regioselectivity. By calculating the energies of possible reaction intermediates, researchers can determine the most likely reaction pathway. researchgate.net For example, calculations have confirmed that the reaction between 3-methyl-5-aminopyrazole and β-alkoxyvinyl trihalomethyl ketones proceeds via the more stable enaminone intermediate, leading to the formation of 7-substituted-2-methylpyrazolo[1,5-a]pyrimidines with high regioselectivity. researchgate.net Similarly, mechanistic studies, supported by the characterization of intermediates, have elucidated the pathways for regioselective halogenation at the C3 position, proposing an electrophilic substitution mechanism. nih.gov
Rational Design Strategies for Novel Derivatives based on Computational Insights
One of the most significant applications of computational chemistry in this field is the rational design of new molecules with enhanced potency and selectivity. mdpi.com By integrating data from quantum chemical calculations, molecular docking, and quantitative structure-activity relationship (3D-QSAR) studies, chemists can make informed decisions about which structural modifications are most likely to improve a compound's therapeutic profile. nih.govnih.gov
For instance, 3D-QSAR studies on pyrazolo[1,5-a]pyrimidine-based CDK2 inhibitors have generated contour maps that visualize the regions around the scaffold where steric bulk, hydrophobicity, or hydrogen-bonding groups would be beneficial or detrimental to activity. nih.gov These insights provide a clear roadmap for design; for example, such studies have suggested that bulky and hydrophobic substituents at the R4 position are favorable for biological activity. nih.gov This computational guidance was used in the strategic design of dual CDK2 and TRKA inhibitors, where the pyrazolo[1,5-a]pyrimidine scaffold was retained for its key hinge-binding interactions, while peripheral substituents were optimized to enhance potency and introduce dual activity. nih.govmdpi.com
Analysis of Photophysical Properties through Computational Models
Computational models, particularly those based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), have become indispensable tools for elucidating the electronic structure and photophysical properties of fluorescent molecules like this compound and its derivatives. rsc.orgrsc.org These theoretical calculations provide deep insights into absorption and emission spectra, complementing and interpreting experimental findings. rsc.orgrsc.org By modeling the behavior of molecules in their ground and excited states, researchers can understand fundamental processes such as intramolecular charge transfer (ICT) and predict how structural modifications will influence optical properties. rsc.orgresearchgate.net
A comprehensive study on a series of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines demonstrated the predictive power of TD-DFT calculations. rsc.org The electronic structure analysis revealed that the nature of the substituent at position 7 of the fused ring system plays a critical role in the molecule's photophysical behavior. rsc.org The calculations showed that electron-donating groups (EDGs) on the pyrazolo[1,5-a]pyrimidine ring lead to enhanced absorption and emission intensities. rsc.org This is attributed to a significant intramolecular charge transfer (ICT) process occurring between the substituent and the heterocyclic core. rsc.org Conversely, when electron-withdrawing groups (EWGs) are present, the calculations predicted lower absorption and emission intensities, a finding that aligns closely with experimental observations. rsc.org
Furthermore, TD-DFT calculations have been successfully employed to confirm the fluorescence mechanisms in more complex hybrid dyes. researchgate.net In pyrazolo[1,5-a]pyrimidine-dioxaborinine hybrids, computational studies verified that an ICT process from the pyrazolo[1,5-a]pyrimidine core to the dioxaborinine ring is responsible for the large fluorescence quantum yields observed. researchgate.net The calculations demonstrated that this ICT character limits non-radiative decay pathways by restricting molecular rotation, thereby enhancing fluorescence. researchgate.net
The data generated from these computational models allows for a detailed understanding of the orbitals involved in electronic transitions. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as the HOMO-LUMO energy gap is directly related to the absorption wavelength. TD-DFT provides calculated values for absorption maxima (λ_abs_), emission maxima (λ_em_), and oscillator strengths (f), which quantify the probability of a given electronic transition.
Below is a table summarizing the calculated photophysical properties for a selection of 7-substituted this compound derivatives in a solvent (dichloromethane), as determined by TD-DFT calculations.
Table 1: Calculated Photophysical Data for 7-Substituted this compound Derivatives
| Compound | Substituent at Position 7 | Calculated λ_abs_ (nm) | Calculated λ_em_ (nm) | Nature of Transition |
|---|---|---|---|---|
| 4a | 4-Pyridyl | 391 | 480 | ICT/π–π* |
| 4d | Phenyl | 385 | 475 | ICT/π–π* |
| 4e | 4-Methoxyphenyl | 395 | 485 | ICT/π–π* |
| 4g | 4-(diphenylamino)phenyl | 430 | 520 | ICT |
Data sourced from a comprehensive theoretical-experimental study on pyrazolo[1,5-a]pyrimidine-based fluorophores. rsc.org
Investigations into the Biological Target Engagement and Mechanistic Pathways of 2 Methylpyrazolo 1,5 a Pyrimidine Derivatives
Enzyme Inhibition Studies and Target Identification (In Vitro)
In vitro studies have been crucial in identifying the specific enzymes inhibited by 2-methylpyrazolo[1,5-a]pyrimidine derivatives and in elucidating the molecular interactions that govern this inhibition. These investigations have revealed that these compounds can potently and often selectively target key proteins involved in cancer and metabolic diseases.
Derivatives of the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold are recognized as effective inhibitors of multiple protein kinases, which are key regulators of cellular signaling pathways and are frequently dysregulated in diseases like cancer. nih.govrsc.org The 2-methyl substituted series, in particular, has been the focus of development for potent and selective kinase inhibitors.
Research has identified several specific protein kinases that are potently inhibited by this compound derivatives.
Casein Kinase 2 (CK2): Optimization of the pyrazolo[1,5-a]pyrimidine scaffold has led to the development of highly potent and selective inhibitors of CK2, a kinase implicated in cancer. nih.gov One such macrocyclic derivative, IC20 (31), demonstrated high in vitro potency with a dissociation constant (Kd) of 12 nM and was found to be exclusively selective for CK2. nih.gov
Cyclin-Dependent Kinases (CDKs): This class of compounds has shown significant activity against CDKs, which are central to cell cycle regulation. ox.ac.uk A derivative known as 4k (BS-194) was identified as a potent inhibitor of CDK2 (IC50 = 3 nM) and CDK1 (IC50 = 30 nM). ox.ac.uk Further studies on other pyrazolo[1,5-a]pyrimidines revealed potent dual inhibition of CDK2 and Tropomyosin receptor kinase A (TrkA). mdpi.comnih.gov For instance, compounds 5h and 5i showed strong CDK2 inhibitory activity with IC50 values of 22 nM and 24 nM, respectively, comparable to the known inhibitor dinaciclib. researchgate.net
Phosphoinositide 3-Kinase δ (PI3Kδ): A library of this compound derivatives featuring a 5-benzimidazole substitution was synthesized and evaluated for PI3Kδ inhibition. nih.govnih.gov The lead compound, CPL302415, emerged as a highly potent and selective inhibitor with an IC50 value of 18 nM for PI3Kδ. nih.govresearchgate.net This compound exhibited excellent selectivity over other PI3K isoforms (PI3Kα/δ = 79-fold; PI3Kβ/δ = 1415-fold; PI3Kγ/δ = 939-fold). nih.gov
Tropomyosin Receptor Kinase (Trk): The pyrazolo[1,5-a]pyrimidine nucleus is a key feature in two of the three marketed drugs for NTRK fusion cancers, highlighting its importance in Trk inhibition. nih.govnih.govresearchgate.net Second-generation derivatives have been developed to overcome resistance to earlier inhibitors. scinews.uz Compounds 14h and 14j, for example, displayed potent inhibition of TrkA with IC50 values of 1.40 nM and 0.86 nM, respectively. scinews.uz These compounds also retained high potency against the G595R resistance mutant of TrkA. scinews.uz Some derivatives also showed inhibitory effects against Janus kinase (JAK) and Tyrosine kinase (TYK) in enzymatic assays. mdpi.com
While the broader pyrazolo[1,5-a]pyrimidine class has been investigated against other kinases such as EGFR, B-Raf, and MEK, specific data for 2-methyl derivatives are less prominent in the reviewed literature. nih.govrsc.org
Table 1: Inhibition of Specific Kinase Targets by this compound Derivatives
| Compound/Derivative | Kinase Target | IC₅₀ / Kd | Reference |
|---|---|---|---|
| IC20 (31) | CK2 | 12 nM (Kd) | nih.gov |
| 4k (BS-194) | CDK1 | 30 nM | ox.ac.uk |
| 4k (BS-194) | CDK2 | 3 nM | ox.ac.uk |
| 5h | CDK2 | 22 nM | researchgate.net |
| 5i | CDK2 | 24 nM | researchgate.net |
| CPL302415 (6) | PI3Kδ | 18 nM | nih.govresearchgate.net |
| 14h | TrkA | 1.40 nM | scinews.uz |
| 14j | TrkA | 0.86 nM | scinews.uz |
| 14h | TrkA (G595R mutant) | 1.80 nM | scinews.uz |
| 14j | TrkA (G595R mutant) | 6.92 nM | scinews.uz |
The primary mechanism of action for pyrazolo[1,5-a]pyrimidine-based kinase inhibitors is competitive inhibition with adenosine (B11128) triphosphate (ATP). nih.gov The scaffold is considered a bioisostere of adenine (B156593), the core component of ATP, allowing it to fit within the ATP-binding pocket of kinases. nih.gov This binding action prevents the kinase from accessing ATP, thereby blocking the phosphorylation of downstream substrates. nih.gov X-ray crystallography studies have confirmed that these derivatives fit well within the ATP binding cleft of kinases like CDK2, with the core heterocyclic ring significantly overlapping with the adenine group of ATP. nih.gov
A critical component of the ATP-competitive binding mechanism is the interaction with the "hinge region" of the kinase, a flexible loop that connects the N- and C-lobes of the kinase domain. The pyrazolo[1,5-a]pyrimidine scaffold is adept at forming hydrogen bonds with the backbone atoms of this hinge region. nih.gov
For CK2 inhibitors , a BOC group on the inhibitor was shown to stabilize the interaction through hydrogen bonding with the hinge region. nih.gov X-ray analysis of the inhibitor IC20 (31) confirmed a canonical type-I binding mode within the ATP pocket. nih.gov
In TrkA inhibition , the N1 atom of the pyrazolo[1,5-a]pyrimidine core is essential for forming a hydrogen bond with the amino acid residue Met592 in the hinge region. mdpi.com
Similarly, for CDK2 inhibitors , the design strategy focuses on preserving the pyrazolopyrimidine scaffold to facilitate hydrogen bonding with Leu83A in the CDK2 hinge region. mdpi.comnih.gov
Beyond protein kinases, derivatives of pyrazolo[1,5-a]pyrimidine have been investigated as inhibitors of other enzyme classes. A library of highly substituted 6-amino-pyrazolo[1,5-a]pyrimidines was synthesized and evaluated for inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion. nih.gov All the synthesized compounds demonstrated good to excellent inhibitory activity, with IC50 values ranging from 15.2 µM to 201.3 µM. nih.gov The most potent compound in the series (3d) had an IC50 of 15.2 ± 0.4 µM, making it approximately 50 times more potent than the standard drug acarbose (B1664774) (IC50 = 750.0 ± 1.5 µM). nih.gov
Table 2: α-Glucosidase Inhibition by Substituted 6-Amino-pyrazolo[1,5-a]pyrimidines
| Compound Series | IC₅₀ Range (µM) | Most Potent Compound | IC₅₀ of Most Potent (µM) | Reference |
|---|---|---|---|---|
| 6-amino-pyrazolo[1,5-a]pyrimidines | 15.2 - 201.3 | 3d | 15.2 ± 0.4 | nih.gov |
One of the most clinically significant applications of the this compound scaffold is in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. nih.govpnrjournal.com DPP-4 is a serine protease that inactivates incretin (B1656795) hormones like GLP-1, which are responsible for stimulating glucose-dependent insulin (B600854) secretion. tandfonline.com
Anagliptin (B605506), a potent and highly selective DPP-4 inhibitor, is a key example. Its chemical structure is N-[2-({2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl}amino)-2-methylpropyl]-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide. pnrjournal.comtandfonline.com Co-crystal structure analysis of anagliptin with DPP-4 has elucidated the interactions responsible for its potent inhibition. tandfonline.com The pyrazolo[1,5-a]pyrimidine core interacts with the S1 pocket of the enzyme. mdpi.com Another derivative, c24, showed an IC50 of 2 nM, which is twice as potent as the established drug Alogliptin (IC50 = 4 nM), and it displayed remarkable selectivity (>2000-fold) over related proteases DPP-8 and DPP-9.
Table 3: Dipeptidyl Peptidase-4 (DPP-4) Inhibition by this compound Derivatives
| Compound | Target | IC₅₀ (nM) | Selectivity | Reference |
|---|---|---|---|---|
| Anagliptin | DPP-4 | Potent and Selective | High | pnrjournal.comtandfonline.com |
| c24 | DPP-4 | 2 | >2000-fold vs DPP-8/9 |
Cholinesterase Enzyme Inhibition (e.g., Acetylcholinesterase)
Certain pyrazolo[1,5-a]pyrimidine derivatives have been investigated for their ability to inhibit cholinesterases, such as acetylcholinesterase (AChE). researchgate.net The inhibition of AChE is a key strategy in the management of Alzheimer's disease, as it increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.gov While some pyrimidine (B1678525) derivatives have shown potent AChE inhibitory activity, the broader class of pyrazolo[1,5-a]pyrimidines has also been explored in this context. researchgate.netnih.govumich.edu For instance, studies have identified pyrazoline derivatives, which share a similar nitrogen-containing heterocyclic structure, as significant AChE inhibitors. nih.gov One study highlighted a 2-pyrazoline (B94618) derivative with an IC₅₀ value of 0.040 μM against AChE. nih.gov Another study on 2,4-disubstituted pyrimidine derivatives identified a compound with an IC₅₀ of 0.33 μM for AChE. researchgate.net The exploration of pyrazolo[1,5-a]pyrimidines in this area is part of a larger effort to develop new treatments for neurodegenerative disorders. researchgate.net
Mycobacterial ATP Synthase Inhibition
A significant area of investigation for pyrazolo[1,5-a]pyrimidine derivatives is their potent inhibitory activity against Mycobacterium tuberculosis (Mtb) ATP synthase. nih.govnih.gov This enzyme is crucial for the energy metabolism of the bacterium, making it an attractive target for the development of new anti-tuberculosis drugs. nih.govembopress.orgnih.gov Research has shown that specific pyrazolo[1,5-a]pyrimidine analogues can inhibit Mtb growth in both replicating and non-replicating states. nih.gov For example, two analogues demonstrated moderate minimum inhibitory concentration (MIC₉₀) values of approximately 8 µg/mL against aerobically cultured Mtb and around 11 µg/mL against anaerobic cultures. nih.gov These findings underscore the potential of the pyrazolo[1,5-a]pyrimidine scaffold in combating tuberculosis, including drug-resistant strains. nih.govembopress.orgntu.edu.sg
Proteinase Inhibition
The inhibitory activity of pyrazolo[1,5-a]pyrimidine derivatives extends to various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in cancer. nih.govrsc.org These compounds can act as ATP-competitive or allosteric inhibitors of protein kinases. nih.govrsc.org Specific derivatives have shown inhibitory effects on a range of kinases including cyclin-dependent kinases (CDKs) like CDK1, CDK2, and CDK9, which are central to cell cycle regulation. nih.govmdpi.com For example, one derivative, BS-194, was found to be a potent inhibitor of CDK2 with an IC₅₀ of 3 nmol/L. nih.gov Additionally, these compounds have been investigated as inhibitors of FMS-like tyrosine kinase 3 (FLT3), with some derivatives showing potent activity against FLT3-ITD (internal tandem duplication), a mutation associated with acute myeloid leukemia (AML). nih.govbohrium.com The versatility of the pyrazolo[1,5-a]pyrimidine scaffold allows for the development of inhibitors targeting various protein kinases involved in cancer progression. nih.govmdpi.com
In Vitro Cellular Activity Assessments
The therapeutic potential of this compound derivatives is further evaluated through their activity in cellular models, particularly in the context of cancer. These studies provide insights into their effects on cell growth and survival pathways.
Antiproliferative Effects in Cancer Cell Lines
Derivatives of this compound have demonstrated significant antiproliferative effects across a variety of human cancer cell lines.
| Cell Line | Cancer Type | Key Findings |
| MCF-7 | Breast Adenocarcinoma | A 7-Hydroxy-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile derivative showed notable cytotoxicity with an IC₅₀ value of 55.97 μg/mL. nih.gov |
| A549 | Lung Cancer | A pyrrolo[2,3-d]pyrimidine derivative, a related heterocyclic compound, demonstrated strong cytotoxic activity with an IC₅₀ value of 4.55 µM. nih.gov |
| HeLa, B16-F10, HCT-116 | Various Cancers | The broader class of pyrazolo[1,5-a]pyrimidines has been evaluated for antiproliferative activity against these and other cell lines, with many derivatives showing good to potent bioactivity. researchgate.net |
These studies highlight the broad-spectrum anticancer potential of this class of compounds.
Modulatory Effects on Cell Survival Pathways
The antiproliferative activity of pyrazolo[1,5-a]pyrimidine derivatives is often linked to their ability to modulate key cell survival pathways. For instance, the inhibition of protein kinases by these compounds directly impacts signaling cascades that control cell proliferation, differentiation, and apoptosis. nih.govmdpi.com In cancer cells, where these pathways are frequently hyperactive, the inhibitory action of pyrazolo[1,5-a]pyrimidine derivatives can lead to cell cycle arrest and the induction of apoptosis (programmed cell death). nih.govnih.gov Studies have shown that treatment with these compounds can lead to the downregulation of cyclins A, E, and D1, and cause cell cycle blockage in the S and G₂/M phases. nih.gov Furthermore, some derivatives have been shown to induce apoptosis through the intrinsic pathway. nih.gov
Mechanistic Insights from Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of this compound derivatives. These studies involve systematically modifying the chemical structure of the parent compound and evaluating the impact on its biological activity. researchgate.netnih.govrsc.org
Key insights from SAR studies include:
Substitution Patterns: The nature and position of substituents on the pyrazolo[1,5-a]pyrimidine core significantly influence inhibitory activity. nih.govrsc.org For example, in the context of antitubercular activity, SAR studies have helped identify key moieties essential for potent effects. nih.govacs.org
Target Specificity: SAR has been instrumental in developing derivatives with selectivity for specific protein kinases. nih.govbohrium.com By modifying different parts of the scaffold, researchers can enhance binding affinity to the target enzyme while minimizing off-target effects. nih.gov For example, optimization of a screening hit led to the discovery of potent and selective FLT3-ITD inhibitors. nih.govbohrium.com
Pharmacokinetic Properties: SAR studies also aim to improve the drug-like properties of these compounds, such as solubility and metabolic stability, which are critical for their therapeutic application. nih.gov
These studies provide a rational basis for the design of new and more effective this compound derivatives for a range of diseases. nih.govnih.gov
Impact of Substituent Electronic and Steric Properties on Biological Activity
The biological activity of this compound derivatives is profoundly influenced by the electronic and steric properties of their substituents. These properties dictate how the molecule interacts with its biological target, affecting its binding affinity and, consequently, its therapeutic efficacy.
Electron-withdrawing groups, such as trifluoromethyl (-CF3), have been shown to enhance the biological activity of pyrimidine-based compounds. researchgate.netscielo.br Studies on pyrimidine hybrids as matrix metalloproteinase-7 inhibitors revealed that the addition of a -CF3 group led to a significant improvement in the hydrogen bond strength with key amino acid residues (Leu181 and Ala182) in the target enzyme. researchgate.netscielo.br This enhanced interaction translated to a better binding affinity. researchgate.net Similarly, in the context of (N^N^N)platinum pyridyl complexes, electron-withdrawing substituents were found to enhance the photosensitizing capabilities of the compounds. rsc.org
The steric properties, or the size and shape of the substituents, also play a crucial role. For instance, in a series of pyrazolo[1,5-a]pyrimidine derivatives developed as tropomyosin receptor kinase (Trk) inhibitors, the introduction of a methyl group at the benzylic amine position resulted in a 20-fold increase in inhibitory activity compared to the unsubstituted compound. nih.gov This highlights the sensitivity of the biological target to even minor structural modifications.
Furthermore, the interplay between electronic and steric effects is evident in the development of c-Met kinase inhibitors. Docking studies of 5-methylpyrazolo[1,5-a]pyrimidine (B1610586) derivatives revealed that the replacement of a nitrogen-containing heterocycle with a substituted benzene (B151609) ring, particularly a p-fluorophenyl or 4-fluoro-3-methoxyphenyl moiety, enhanced the cytotoxic activity towards A549 cancer cells. nih.gov This suggests that a combination of appropriate electronic (fluorine substitution) and steric (benzene ring) features can optimize the biological activity.
The following table summarizes the impact of different substituents on the biological activity of pyrazolo[1,5-a]pyrimidine derivatives:
| Substituent | Electronic/Steric Property | Impact on Biological Activity | Target/Assay |
| Trifluoromethyl (-CF3) | Electron-withdrawing | Enhanced hydrogen bonding and binding affinity | Matrix metalloproteinase-7 researchgate.netscielo.br |
| Methyl group | Steric bulk | 20-fold increase in inhibitory activity | Trk kinase nih.gov |
| p-Fluorophenyl/4-fluoro-3-methoxyphenyl | Electronic and steric | Enhanced cytotoxicity | c-Met kinase/A549 cells nih.gov |
Positional Effects of Functional Groups on Target Binding
The specific placement of functional groups on the this compound scaffold is critical for effective target engagement. Different positions on the heterocyclic ring system offer distinct opportunities for interaction with biological macromolecules, and strategic placement of substituents can lead to significant improvements in potency and selectivity.
In the development of inhibitors for Pim-1 kinase, a key target in cancer therapy, the introduction of functional groups at the 2-position of the pyrazolo[1,5-a]pyrimidine scaffold was a strategic focus. nih.gov The incorporation of a 4-pyridyl group at this position enabled a direct hydrogen bond with a cysteine residue (Cys531) in the hinge region of the kinase's ATP-binding site, resulting in a substantial increase in kinase inhibition. nih.gov
Similarly, for Trk inhibitors, the presence of an amide bond of picolinamide (B142947) at the third position of the pyrazolo[1,5-a]pyrimidine ring was found to significantly enhance activity. nih.gov This was further augmented by a 2,5-difluorophenyl-substituted pyrrolidine (B122466) at the fifth position, highlighting a synergistic effect between substituents at different positions. nih.gov
The importance of substitution at the 7-position has also been demonstrated. In a series of pyrazolo[1,5-a]pyrimidin-7-ones, modifications at the 2-position led to varying anti-inflammatory activities, which were attributed to the differential inhibition of leukotriene and prostaglandin (B15479496) biosynthesis. nih.gov The compound 4,7-Dihydro-4-ethyl-2-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-one emerged as a particularly potent anti-inflammatory agent. nih.gov
The following table illustrates the effect of substituent position on target binding and activity:
| Position | Functional Group/Substituent | Target | Effect on Binding/Activity |
| 2 | 4-Pyridyl group | Pim-1 kinase | Direct hydrogen bond with hinge region, enhanced inhibition. nih.gov |
| 3 | Amide bond of picolinamide | Trk kinase | Significantly enhanced activity. nih.gov |
| 5 | 2,5-Difluorophenyl-substituted pyrrolidine | Trk kinase | Further increased Trk inhibition activity. nih.gov |
| 7 | Morpholine (B109124) | PI3Kδ | Selective substitution at C(7) is a key step in synthesis. nih.gov |
| 2 | 2-Thienyl group | Leukotriene/Prostaglandin biosynthesis | Potent in vivo and in vitro anti-inflammatory activity. nih.gov |
Correlation of Molecular Features with Inhibitory Potency and Selectivity
The inhibitory potency and selectivity of this compound derivatives are intricately linked to their specific molecular features. Structure-activity relationship (SAR) studies have been instrumental in elucidating these correlations, guiding the design of more effective and targeted therapeutic agents. nih.gov
For instance, in the development of FLT3-ITD inhibitors for acute myeloid leukemia (AML), a series of pyrazolo[1,5-a]pyrimidine derivatives were optimized from a screening hit. nih.gov Compounds 17 and 19, with specific substitutions, displayed potent FLT3-ITD inhibitory activity with IC50 values of 0.4 nM and also inhibited a quizartinib-resistant mutation. nih.gov This demonstrates that fine-tuning the molecular features can overcome drug resistance.
The selectivity of these compounds is also a critical aspect. In the context of Pim-1 kinase inhibitors, while many pyrazolo[1,5-a]pyrimidine compounds strongly inhibited Pim-1, they showed relatively weak inhibition of the closely related Pim-2 kinase, indicating good selectivity. nih.gov However, some derivatives, like the amino compound 1, exhibited off-target effects such as strong hERG inhibition, highlighting the need for careful optimization of molecular features to minimize unwanted activities. nih.gov
The following table summarizes the correlation between molecular features and inhibitory potency/selectivity:
| Molecular Feature | Target | Correlation with Potency/Selectivity |
| Specific substitutions on the pyrazolo[1,5-a]pyrimidine core | FLT3-ITD | Potent inhibition (IC50 = 0.4 nM) and activity against resistant mutants. nih.gov |
| Pyrazolo[1,5-a]pyrimidine scaffold | Pim-1 kinase | Selective inhibition of Pim-1 over Pim-2. nih.gov |
| Amino group | hERG potassium channels | Strong off-target inhibition. nih.gov |
| Pyrazolo[1,5-a]pyrimidine core | Trk kinase | Essential for hinge interaction with Met592. nih.gov |
| Morpholine group | Trk kinase | Improved selectivity by reducing off-target effects. nih.gov |
| Fluorine incorporation | Trk kinase | Enhanced interactions with Asn655. nih.gov |
| Pyridine ring | Trk kinase | Supported hydrophobic interactions, contributing to potency. nih.gov |
Antioxidant Activity Investigations (In Vitro)
Several studies have investigated the in vitro antioxidant potential of this compound derivatives. These compounds have demonstrated the ability to scavenge free radicals and reduce oxidative stress, which is implicated in various diseases.
A series of novel pyrazolo[1,5-a]pyrimidine derivatives were synthesized and evaluated for their antioxidant activities using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.gov Many of these compounds exhibited good to high antioxidant capabilities. nih.gov Notably, Ethyl 5-(2-ethoxy-2-oxoethyl)-7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate showed the highest antioxidant activity with an IC50 value of 15.34 μM, which is comparable to the standard antioxidant ascorbic acid (IC50 = 13.53 μM). nih.gov
In another study, a series of pyrazolo[1,5-a]pyrimidine-based compounds were evaluated for their total antioxidant capacity, iron-reducing power, and scavenging activity against DPPH and 2,2'-azinobis-(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radicals. johnshopkins.edunih.gov Compound 3l from this series exhibited the highest antioxidant and free radical scavenging activities. johnshopkins.edunih.gov
In Vitro Antimicrobial Potential
The this compound scaffold has served as a basis for the development of compounds with promising in vitro antimicrobial activity against a range of bacterial and fungal pathogens. nih.goveijppr.comresearchgate.net
In one study, a series of new pyrazolo[1,5-a]pyrimidine derivatives were synthesized and screened for their antibacterial activities against two Gram-positive bacteria (Bacillus subtilis and Staphylococcus aureus) and two Gram-negative bacteria (Pseudomonas aeruginosa and Escherichia coli). nih.gov The results indicated that Ethyl 7-hydroxy-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate had the best antibacterial activity against B. subtilis, with a zone of inhibition of 23.0±1.4 mm and a minimum inhibitory concentration (MIC) of 312 μM. nih.gov
Another study focused on the synthesis of symmetrical and asymmetrical 3,6-diarylazo-2,5,7-triaminopyrazolo[1,5-a]pyrimidines, which were found to be active as antibacterial and antifungal agents. nih.gov
Furthermore, a green synthetic route was used to produce diversely substituted pyrazolo[1,5-a]pyrimidines, and their antibacterial activity was evaluated. researchgate.net The research into pyrazolo[1,5-a]pyrimidin-7-ones has also revealed promising antimicrobial scaffolds. researchgate.net
The following table provides a summary of the in vitro antimicrobial activity of selected this compound derivatives:
| Compound | Microorganism | Activity |
| Ethyl 7-hydroxy-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate | Bacillus subtilis (Gram-positive) | Zone of Inhibition: 23.0±1.4 mm, MIC: 312 μM nih.gov |
| Symmetrical and asymmetrical 3,6-diarylazo-2,5,7-triaminopyrazolo[1,5-a]pyrimidines | Bacteria and Fungi | Active antimicrobial agents nih.gov |
| Pyrazolo[1,5-a]pyrimidin-7-one derivatives | Gram-positive and Gram-negative bacteria | Active compounds identified researchgate.net |
Antiviral Properties (In Vitro)
Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have been investigated for their potential as antiviral agents. The fused heterocyclic system is considered a valuable pharmacophore in the development of new antiviral therapies. iaea.org
Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid has been described as an antiviral agent that can inhibit the replication of DNA in vitro. biosynth.com This suggests a potential mechanism of action involving the inhibition of viral DNA polymerase or other enzymes essential for viral replication.
While the broader class of pyrazolo[1,5-a]pyrimidines has shown antiviral potential, specific in vitro data for this compound derivatives against particular viruses is an area of ongoing research.
Anti-inflammatory Property Investigations
The anti-inflammatory properties of this compound derivatives have been a significant area of investigation. These compounds have shown the potential to modulate inflammatory pathways, making them attractive candidates for the treatment of inflammatory diseases. nih.goveijppr.com
A study on a series of pyrazolo[1,5-a]pyrimidin-7-ones demonstrated that structural modifications at the 2-position of the scaffold led to different anti-inflammatory activities. nih.gov This was linked to their capacity to inhibit leukotriene and prostaglandin biosynthesis with varying selectivity. nih.gov The compound 4,7-Dihydro-4-ethyl-2-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-one was identified as a particularly potent anti-inflammatory agent both in vivo and in vitro. nih.gov
In another study, pyrazolo[1,5-a]pyrimidine derivatives were evaluated for their anti-arthritic activity by assessing their ability to inhibit protein denaturation and proteinase activity. johnshopkins.edu Compound 3i from this series showed significant inhibition percentages for both, suggesting its potential as an anti-inflammatory agent. johnshopkins.edu
These findings underscore the potential of the 2-methylpyrazolo[1,so-a]pyrimidine scaffold as a foundation for the development of novel anti-inflammatory drugs.
Antischistosomal Activity Studies
Early research into the therapeutic potential of pyrazolo[1,5-a]pyrimidine derivatives against schistosomiasis, a parasitic disease caused by flatworms of the genus Schistosoma, has revealed promising in vitro activity. These studies were largely predicated on the unique biological characteristic of Schistosoma mansoni, which is its dependence on a purine (B94841) salvage pathway for the synthesis of essential nucleotides. Unlike their mammalian hosts, these parasites cannot synthesize purines from simpler precursors and must acquire them from their environment. This metabolic dependency presents a rational target for the development of selective chemotherapeutic agents.
A significant study in this area explored a range of pyrazolo[1,5-a]pyrimidine derivatives, designed as structural analogs of hypoxanthine, a key purine in the salvage pathway. lookchem.com The investigation included several classes of these compounds, namely 7-hydroxypyrazolo[1,5-a]pyrimidines, 7-mercaptopyrazolo[1,5-a]pyrimidines, 4-alkylpyrazolo[1,5-a]pyrimidin-7-ones, and the corresponding 4-alkylpyrazolo[1,5-a]pyrimidine-7-thiones. nih.gov
The research findings highlighted the superior in vitro efficacy of the 7-mercaptopyrazolo[1,5-a]pyrimidine series against S. mansoni. nih.gov Within this series, two compounds, designated as 37 and 47 , demonstrated significant antischistosomal activity, proving lethal to the parasites at a concentration of 100 micrograms/mL after only one hour of exposure. nih.gov In contrast, the 7-hydroxypyrazolo[1,5-a]pyrimidine derivatives exhibited weaker activity. nih.gov
Despite the promising in vitro results, a critical limitation was observed: none of the compounds that demonstrated efficacy in the laboratory setting were found to be active against S. mansoni in in vivo models. nih.gov This discrepancy between in vitro and in vivo results suggests potential issues with the pharmacokinetic properties of these derivatives, such as absorption, distribution, metabolism, or excretion, which may prevent them from reaching the target site in sufficient concentrations within a living organism.
The proposed mechanism of action for these pyrazolo[1,5-a]pyrimidine derivatives centers on the disruption of the parasite's purine salvage pathway. lookchem.com Key enzymes in this pathway, such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT), are responsible for converting salvaged purine bases into nucleotides essential for DNA and RNA synthesis. nih.govnih.gov By acting as structural mimics of natural purines like hypoxanthine, the pyrazolo[1,5-a]pyrimidine compounds are thought to competitively inhibit these vital enzymes, thereby depriving the parasite of essential building blocks for survival and replication. lookchem.com However, direct enzymatic inhibition studies with these specific compounds on S. mansoni enzymes have not been extensively reported in the available literature.
Further research is warranted to elucidate the precise molecular targets within the S. mansoni purine salvage pathway and to address the pharmacokinetic challenges that have so far hindered the in vivo efficacy of this class of compounds.
Detailed Research Findings:
| Compound ID | Chemical Name | Class | In Vitro Activity against S. mansoni |
| 37 | 2-Methyl-5-phenylpyrazolo[1,5-a]pyrimidine-7-thiol | 7-Mercaptopyrazolo[1,5-a]pyrimidine | Lethal at 100 µg/mL after 1 hour nih.gov |
| 47 | 2-Methyl-5-(p-tolyl)pyrazolo[1,5-a]pyrimidine-7-thiol | 7-Mercaptopyrazolo[1,5-a]pyrimidine | Lethal at 100 µg/mL after 1 hour nih.gov |
Future Research Directions and Emerging Areas
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The synthesis of 2-methylpyrazolo[1,5-a]pyrimidine and its derivatives has traditionally involved multi-step procedures. nih.gov A common pathway begins with the reaction of 5-amino-3-methylpyrazole with a β-dicarbonyl compound like diethyl malonate, followed by chlorination and subsequent nucleophilic substitution or coupling reactions to introduce diversity. nih.gov While effective, these linear syntheses can be time-consuming and generate significant waste.
Future research is increasingly focused on developing more efficient and sustainable synthetic strategies. Key emerging areas include:
Microwave-Assisted Synthesis: The use of microwave irradiation has proven highly effective in accelerating the synthesis of pyrazolo[1,5-a]pyrimidines. nih.govresearchgate.netbyu.edu This technique often leads to significantly shorter reaction times (minutes instead of hours), higher yields, and cleaner reaction profiles compared to conventional heating methods. nih.govbyu.edu
Green Chemistry Approaches: A significant push towards sustainability involves the use of environmentally benign solvents and catalysts. nih.gov The use of water as a solvent, for example, has been shown to be effective for the efficient formation of the pyrazolo[1,5-a]pyrimidine (B1248293) core and subsequent oxidative halogenation. nih.gov Eliminating the need for column chromatography through strategic reaction design further enhances the green credentials of these synthetic routes. researchgate.net
Novel Catalytic Systems: The development and application of advanced catalytic systems, such as palladium catalysts for cross-coupling reactions (e.g., Suzuki and Buchwald-Hartwig), have been instrumental in creating diverse libraries of substituted pyrazolo[1,5-a]pyrimidines. nih.govnih.govmdpi.com Future work will likely focus on developing more active, stable, and recyclable catalysts to improve the economic and environmental viability of these transformations.
A patent for a synthetic method of 2-methyl-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid highlights a route designed for simplicity and suitability for large-scale industrial production, starting from 3,3-dialkoxy propionate (B1217596). google.com This underscores the industrial importance of finding efficient and scalable synthetic pathways.
Advanced Computational Approaches for Predictive Design and Lead Optimization
Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design and optimization of new therapeutic agents. For this compound derivatives, these approaches are being used to predict biological activity, optimize pharmacokinetic properties, and understand drug-target interactions at a molecular level.
Key computational strategies include:
Molecular Docking: This technique is widely used to predict the binding mode of pyrazolo[1,5-a]pyrimidine derivatives within the active site of a biological target. nih.govnih.govbohrium.com For example, docking studies have been used to visualize the binding of derivatives with kinases like PI3Kδ and CDK2, revealing key hydrogen bonding and other interactions that are crucial for inhibitory activity. nih.govekb.egmdpi.com These insights help in designing new molecules with improved affinity and selectivity.
Virtual Screening: High-throughput virtual screening of compound libraries against a specific target's homology model can rapidly identify potential hits. rsc.org This approach was successfully used to identify pyrazolo[1,5-a]pyrimidine-based antagonists of the aryl hydrocarbon receptor (AHR). rsc.org
Pharmacokinetic and Toxicity Prediction (ADMET): Computational models are employed to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives. bohrium.comresearchgate.net These in silico predictions help to prioritize compounds with favorable drug-like properties for synthesis and experimental testing, reducing the rate of attrition in later stages of drug development. researchgate.net
Quantitative Structure-Activity Relationship (QSAR): While not explicitly detailed in the provided context for this specific scaffold, QSAR is a standard computational method used to correlate variations in the chemical structure of compounds with their biological activities, which is a natural extension of the SAR studies mentioned.
These computational tools provide a powerful framework for the rational design of novel halogenated drugs and for optimizing lead compounds by predicting how structural modifications will affect their biological profiles. researchgate.netnih.gov
Elucidation of Novel Biological Targets and Mechanisms of Action
Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have demonstrated a remarkable range of biological activities, primarily by acting as inhibitors of various key enzymes involved in cellular signaling. nih.govnih.gov A significant area of ongoing and future research is the identification of new biological targets and a deeper understanding of the mechanisms through which these compounds exert their effects.
Known and emerging biological targets for pyrazolo[1,5-a]pyrimidine derivatives include:
Protein Kinases: This is the most prominent class of targets for this scaffold. nih.govrsc.org Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer and inflammatory diseases. nih.govresearchgate.net
PI3Kδ: Selective inhibitors of phosphoinositide 3-kinase delta (PI3Kδ) based on the this compound core have been developed as potential treatments for inflammatory and autoimmune diseases. nih.govnih.gov
CDKs: Cyclin-dependent kinases, particularly CDK2, are targets for anticancer therapies. ekb.eg Pyrazolo[1,5-a]pyrimidine derivatives have been designed as potent CDK2 inhibitors, often acting as ATP-competitive inhibitors. ekb.egmdpi.com
Trk Kinases: Tropomyosin receptor kinases (TrkA, TrkB, TrkC) are important targets in cancer therapy. mdpi.com Two of the three FDA-approved drugs for NTRK fusion cancers contain a pyrazolo[1,5-a]pyrimidine nucleus. mdpi.com
Other Kinases: The scaffold has shown inhibitory activity against a wide array of other kinases, including CK2, EGFR, B-Raf, MEK, and JAK1, highlighting its versatility. nih.govrsc.orgbiorxiv.org
Dipeptidyl Peptidase-4 (DPP-4): this compound-6-carboxylic acid is a key intermediate in the synthesis of DPP-4 inhibitors like Anagliptin (B605506), which are used to treat type 2 diabetes. google.comnih.gov The mechanism involves inhibiting the DPP-4 enzyme to regulate glucose metabolism. google.com
Aryl Hydrocarbon Receptor (AHR): Recently, pyrazolo[1,5-a]pyrimidine derivatives have been identified as novel antagonists of AHR, a transcription factor that has become a promising target for cancer immunotherapy. rsc.org
Other Enzymes and Receptors: Research has also explored these compounds as inhibitors of cyclooxygenases (COX-1 and COX-2) for anti-inflammatory applications and as RNA polymerase inhibitors for antimicrobial activity. nih.govresearchgate.net
Future research will likely uncover additional novel targets, expanding the therapeutic applicability of this scaffold. Elucidating the precise mechanisms of action, whether through ATP-competitive inhibition, allosteric modulation, or other interactions, will be crucial for developing more selective and effective drugs. nih.govrsc.org
Exploration of Structure-Activity-Relationship Data for Optimized Biological Profiles
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a molecule influences its biological activity. For the this compound scaffold, extensive SAR exploration has been conducted and will continue to guide the optimization of lead compounds.
Key SAR findings for pyrazolo[1,5-a]pyrimidine derivatives are summarized below:
| Position of Substitution | Effect of Substituent | Resulting Activity/Property |
| C2 Position | The introduction of an anilinyl group is a key feature in dual CDK2/TRKA inhibitors. mdpi.com | Potent dual inhibitory activity. mdpi.com |
| C3 Position | A nitrile group can lead to polar interactions with enzyme residues. mdpi.com The presence of a picolinamide (B142947) amide bond significantly enhances activity. mdpi.com | Increased affinity for targets like BCL6. mdpi.com Excellent enzymatic inhibition of TrkA. mdpi.com |
| C5 Position | Electron-withdrawing groups (e.g., halogens) can increase metabolic stability and potency. nih.gov Substitution with groups like 2,5-difluorophenyl-substituted pyrrolidine (B122466) or azabicyclohexane is crucial for Trk inhibition. mdpi.com | Improved pharmacological profile. nih.gov Potent inhibition of Trk receptors. mdpi.com |
| C7 Position | The chlorine atom at this position is highly reactive, allowing for selective nucleophilic substitution to introduce diverse functionalities, such as a morpholine (B109124) ring. nih.gov Aryl groups at this position are important for antibacterial activity. researchgate.net | Key synthetic handle for diversification. nih.gov Potent antibacterial agents. researchgate.net |
Systematic SAR studies have shown that the type and position of substituents dramatically affect potency, selectivity, and pharmacokinetic properties. nih.govmdpi.comresearchgate.net For example, in the development of PI3Kδ inhibitors, introducing various indole (B1671886) and azaindole derivatives at the C5 position and different amino groups at other positions led to compounds with high activity. nih.gov Similarly, for AHR antagonists, systematic optimization of substituents on the pyrazolo[1,5-a]pyrimidine core resulted in a significant increase in potency. rsc.org
Future research will continue to build on this wealth of SAR data. The synthesis and evaluation of new analogues with novel substitution patterns will be essential for fine-tuning biological activity, improving selectivity against off-targets, and optimizing drug-like properties to develop next-generation therapeutics based on the this compound scaffold. nih.govmdpi.com
Q & A
Q. What are common synthetic routes for 2-Methylpyrazolo[1,5-a]pyrimidine derivatives?
The core structure is typically synthesized via condensation of 3-amino-1H-pyrazoles with β-diketones, enaminones, or β-ketoesters under acidic or basic conditions. For example, cyclization reactions using sodium salts of formyl ketones or malononitrile yield substituted pyrazolo[1,5-a]pyrimidines . A regioselective one-pot method employs chalcones and 1H-pyrazol-3-amines mediated by KOH to produce 5,7-diaryl derivatives with high yields (e.g., 75–85%) .
Q. How is structural characterization performed for these compounds?
Basic characterization relies on 1H/13C NMR and HRMS . For instance, 7-substituted derivatives synthesized via palladium-catalyzed direct C-H arylation show diagnostic NMR peaks: aromatic protons at δ 7.2–8.5 ppm and methyl groups at δ 2.3–2.6 ppm . HRMS data (e.g., [M + H]+ calcd: 254.1042; found: 254.1039) confirm molecular formulas .
Q. What in vitro assays are used to evaluate cytotoxicity?
Standard assays include MTT or SRB protocols. For example, anthranilamide-pyrazolo[1,5-a]pyrimidine conjugates exhibited IC50 values of 2.7–4.9 µM against HeLa and SiHa cervical cancer cells, with cell cycle arrest (G2/M or G1 phase) analyzed via flow cytometry .
Q. What safety protocols are recommended for handling these compounds?
Use PPE (gloves, goggles, lab coats) and avoid skin contact. Toxic byproducts require fume hoods or glove boxes. Waste must be segregated and processed by certified facilities .
Advanced Research Questions
Q. How can regioselective functionalization at position 7 be achieved?
Advanced methods include catalyst-assisted reactions . A three-step one-pot synthesis using a novel catalyst achieves 5-methyl-4-phenyl derivatives with >90% regioselectivity. Key steps involve tandem cyclization and Suzuki-Miyaura coupling . Position 7 can also be modified via silylformamidine intermediates, as shown in the synthesis of 7-((dimethylamino)methyl)-3-nitro derivatives .
Q. What mechanistic insights explain the anticancer activity of these compounds?
Anthranilamide conjugates activate p53 by inducing nuclear translocation and phosphorylation, upregulating pro-apoptotic genes (BAX, p21) while downregulating Bcl2. Immunoblotting and RT-PCR confirmed mitochondrial apoptosis pathways in cervical cancer models .
Q. How are structure-activity relationships (SAR) optimized for enzyme inhibition?
For COX-2 selectivity , 6,7-dimethyl substitution enhances potency. Compound 3-(4-fluorophenyl)-6,7-dimethyl-2-(4-methylsulfonylphenyl)pyrazolo[1,5-a]pyrimidine showed IC50 = 0.03 µM (COX-2) vs. >100 µM (COX-1) in human whole-blood assays . Trifluoromethyl groups at position 2 improve binding to kinases like CDK9 .
Q. What radiochemical methods are used for PET imaging probes?
18F-labeled derivatives (e.g., [18F]5) are synthesized via nucleophilic substitution of tosylate precursors, purified by reverse-phase HPLC (radiochemical purity >98%). Biodistribution studies in S180 tumor-bearing mice revealed tumor-to-blood ratios of 3.5:1, outperforming [18F]FDG .
Q. How do HMBC experiments resolve regiochemical ambiguities?
(15N,1H)-HMBC NMR distinguishes between regioisomers by correlating nitrogen nuclei with adjacent protons. For example, 7-amino-3,6-diphenylpyrazolo[1,5-a]pyrimidine showed cross-peaks between N1 and H4/H6, confirming the fused ring orientation .
Q. What strategies address poor solubility in lead optimization?
Introducing polar groups (e.g., piperazinyl or morpholinyl) at position 3 improves aqueous solubility without compromising activity. For DPP-IV inhibitors, carboxamide substituents at position 6 enhanced bioavailability (e.g., anagliptin hydrochloride) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
